methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate (molecular formula C14H17N3O4S, MW 323.37 g/mol) is a pyrazole-4-carboxylate derivative functionalized with a 4-ethylbenzyl-substituted sulfonamide group. It belongs to the class of sulfonamide-bearing pyrazoles, a scaffold widely recognized in medicinal chemistry for targeting enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrase.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37 g/mol
Cat. No. B7951123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
Molecular FormulaC14H17N3O4S
Molecular Weight323.37 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=NN2)C(=O)OC
InChIInChI=1S/C14H17N3O4S/c1-3-10-4-6-11(7-5-10)8-16-22(19,20)13-12(9-15-17-13)14(18)21-2/h4-7,9,16H,3,8H2,1-2H3,(H,15,17)
InChIKeyHEWXRSFPQRIAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate: Procurement-Ready Pyrazole Sulfonamide Building Block


Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate (molecular formula C14H17N3O4S, MW 323.37 g/mol) is a pyrazole-4-carboxylate derivative functionalized with a 4-ethylbenzyl-substituted sulfonamide group . It belongs to the class of sulfonamide-bearing pyrazoles, a scaffold widely recognized in medicinal chemistry for targeting enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrase [1]. The compound is commercially available from multiple suppliers at purities ranging from 90% to >90%, making it accessible for immediate procurement for structure-activity relationship (SAR) exploration and fragment-based screening .

Why Generic Pyrazole Sulfonamide Analogs Cannot Replace Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate in Critical SAR Studies


The 4-ethylbenzyl substituent introduces a benzylic methylene spacer between the sulfonamide nitrogen and the aromatic ring, a structural feature absent in direct N-aryl analogs such as methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate (CAS 1037289-09-0) [1]. This additional atom alters molecular flexibility, lipophilicity, and the spatial presentation of the aryl group within a binding pocket—parameters that can dictate target affinity, selectivity, and metabolic stability [2]. Even seemingly conservative substitutions (e.g., 4-methylbenzyl, 4-chlorobenzyl) modify these properties non-linearly, meaning that simple interchange without empirical validation risks generating misleading SAR data or losing activity entirely. Therefore, procurement should be compound-specific for projects where the 4-ethylbenzyl moiety is a defined pharmacophoric element.

Quantitative Differentiation Evidence for Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate vs. Its Closest Commercial Analog


Molecular Weight Shift and Rotatable Bond Increase Relative to the N-Phenyl Analog

The target compound possesses a molecular weight of 323.37 g/mol, exactly 14.03 Da higher than the N-phenyl analog methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate (309.34 g/mol, CAS 1037289-09-0), corresponding to the addition of one methylene (CH2) unit . This mass increase is accompanied by an additional rotatable bond (benzylic C–N to aryl), increasing the total from 6 to 7 [1]. The combination of higher molecular weight and greater conformational freedom directly impacts drug-likeness parameters and may shift the compound's position in lead optimization property space.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Benzylic Methylene Spacer Differentiates the Scaffold from Direct N-Aryl and N-Benzyl Analogs

The target compound features a CH2 spacer between the sulfonamide nitrogen and the 4-ethylphenyl ring, as confirmed by its IUPAC name (methyl 5-(N-(4-ethylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate) and InChI string . In contrast, the closest commercial analog (CAS 1037289-09-0) has a direct N-aryl bond [1], while simple N-benzyl analogs lack the ethyl substituent. This benzylic architecture is known to influence the geometry of the sulfonamide group relative to the aromatic plane (typical C–N–S angle deviation of ~5–10°), which can alter hydrogen-bonding directionality with target residues such as the active-site zinc in carbonic anhydrase [2].

Chemical Biology Structure-Activity Relationship Scaffold Design

Commercially Available Purity: 90% vs. 95% for the N-Phenyl Analog

The target compound is supplied at a minimum purity of 90% by Sigma-Aldrich/Key Organics and >90% by AKSci , whereas the N-phenyl analog (CAS 1037289-09-0) is listed at 95% purity by AKSci . The 5-percentage-point difference in nominal purity may reflect the additional synthetic challenge posed by the benzyl sulfonamide linkage (potential for over-alkylation or incomplete coupling). For procurement decisions, this purity gap means that the target compound may require additional purification (e.g., preparative HPLC) before use in highly sensitive biophysical assays (SPR, ITC) where trace impurities can dominate binding signals.

Procurement Analytical Chemistry Assay Reproducibility

Predicted Lipophilicity Increase vs. N-Phenyl Analog Suggests Altered ADME Profile

Although no experimental logD/logP values are published for the target compound, fragment-based estimation indicates that the addition of a benzylic methylene group increases logP by approximately +0.5 log units relative to the N-phenyl analog (XLogP3 = 1.7) [1]. This shift from ~1.7 to ~2.2 would move the compound closer to the upper limit of desirable oral drug space (Lipinski's Rule of Five: logP ≤ 5), while potentially enhancing passive membrane permeability. Higher lipophilicity simultaneously elevates the risk of cytochrome P450-mediated metabolism and plasma protein binding, factors that must be considered when selecting this compound for cell-based or in vivo studies [2].

Drug Metabolism Pharmacokinetics In Silico ADME

Recommended Application Scenarios for Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization SAR Studies Targeting the 4-Ethylbenzyl Moiety as a Specific Pharmacophoric Element

When a medicinal chemistry program has established that the 4-ethylbenzyl group is a critical determinant of potency or selectivity (e.g., via a prior HTS hit containing this motif), this compound should be used as the reference scaffold for systematic SAR exploration. Its benzylic CH2 spacer provides a distinct conformational profile that cannot be replicated by N-aryl or N-benzyl analogs, and the 90–95% purity range is adequate for initial analoging, provided that key biological results are confirmed with repurified material .

Cell-Based Assays Requiring Enhanced Membrane Permeability

The estimated +0.5 log unit increase in lipophilicity relative to the N-phenyl analog [1] suggests that this compound may exhibit superior passive diffusion across cell membranes. It is therefore the preferred choice for phenotypic screening or intracellular target engagement assays where membrane permeability is a limiting step. Researchers should validate cellular permeability experimentally (e.g., Caco-2 or PAMPA assay) and monitor for potential cytotoxicity associated with higher lipophilicity.

Analytical Method Development and Metabolite Identification for Benzyl Sulfonamide Series

The 14 Da molecular weight difference between this compound and the N-phenyl analog provides a clear LC-MS signature that facilitates distinction between the two scaffolds in metabolism studies. This compound can serve as a prototype to establish extraction and detection methods for the broader class of N-benzyl-pyrazole-sulfonamides, aiding in the identification of metabolic soft spots (e.g., benzylic oxidation) that differ from N-aryl analogs.

Crystallography and Biophysical Studies Requiring Defined Sulfonamide Geometry

For structural biology efforts (X-ray crystallography, NMR) aiming to resolve the binding pose of benzyl sulfonamide pyrazoles, this compound provides a well-defined starting point. Its benzylic geometry alters the vector of the aryl ring relative to the sulfonamide hydrogen-bonding network , a feature that can be exploited to map hydrophobic sub-pockets in target proteins such as carbonic anhydrase isoforms [2]. The compound's solid physical form (as supplied) is amenable to co-crystallization trials without additional formulation.

Quote Request

Request a Quote for methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.